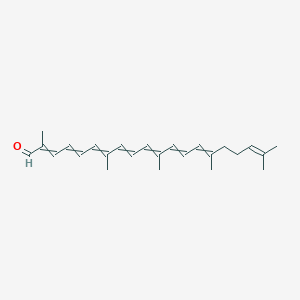

2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal (CAS: 1071-52-9) is a highly conjugated, acyclic aliphatic aldehyde with eight double bonds and five methyl substituents. Its IUPAC name reflects its structural complexity: a 20-carbon chain (eicosa-) with eight double bonds (octaenal) and methyl groups at positions 2, 7, 11, 15, and 19 . This compound belongs to the class of apo-carotenoids, specifically derived from the oxidative cleavage of lycopene, and is structurally related to beta-citraurin and rhodopinal, which are known for their roles as pigments in plants and marine organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents to introduce the methyl groups at specific positions along the carbon chain. The double bonds are then introduced through a series of dehydrogenation reactions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the formation of double bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-pressure hydrogenation and dehydrogenation techniques can improve the efficiency and yield of the synthesis. Additionally, advanced purification methods such as distillation and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated compound.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of long-chain polyenes and their reactivity.

Biology: The compound’s structure makes it a useful tool for studying membrane dynamics and interactions.

Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism by which 2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal exerts its effects involves interactions with lipid membranes and proteins. The compound’s long carbon chain and multiple double bonds allow it to insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, altering their function and activity. These interactions are mediated through hydrophobic and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best understood by comparing it to related terpenoids and carotenoid derivatives. Below is a detailed analysis:

Structural Analogues

Functional and Chemical Differences

Unlike geranylfarnesol, which has an alcohol functional group and fewer double bonds, the aldehyde group in 2,7,11,15,19-Pentamethylicosa-octaenal increases its electrophilicity, making it more reactive in nucleophilic additions .

Biological Roles :

- Rhodopinal and beta-citraurin share the aldehyde moiety but differ in backbone length and substituents. Rhodopinal’s larger structure (C40 vs. C25) allows for greater interaction with cellular membranes, contributing to its antimicrobial activity .

- The target compound’s shorter chain may limit its utility as a pigment compared to beta-citraurin but could enhance solubility in hydrophobic environments .

Synthetic Accessibility :

- Geranylfarnesol and other alcohol derivatives are more commonly synthesized due to their roles in fragrance industries, whereas the target compound’s synthesis is challenging due to its extended conjugation and sensitivity to oxidation .

Biological Activity

2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal is a complex organic compound belonging to the class of sesterterpenoids. This compound is characterized by its long carbon chain and multiple double bonds, which contribute to its biological activity. Despite limited literature on this specific compound, its structural features suggest potential biological implications.

Chemical Structure

- Molecular Formula : C25H40O

- IUPAC Name : (2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,4,6,8,10,12,14,18-octaenal

- SMILES Notation : CC(C)CCCC(C)CCCC(C)CCC\C(C)=C\CC\C(C)=C\CO

Biological Activity Overview

The biological activity of this compound can be inferred from its structural properties and related compounds. Sesterterpenoids are known for various biological activities including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that sesterterpenoids exhibit antimicrobial properties. For example:

- Case Study 1 : A study on related sesterterpenoids showed significant antibacterial activity against Gram-positive bacteria. This suggests that 2,7,11,15,19-pentamethylicosa could exhibit similar effects due to its structural similarities.

Anti-inflammatory Properties

Sesterterpenoids have also been associated with anti-inflammatory effects:

- Case Study 2 : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This raises the possibility that 2,7,11,15,19-pentamethylicosa may also modulate inflammatory pathways.

Research Findings

A review of available literature reveals limited direct studies on 2,7,11,15,19-Pentamethylicosa. However:

- Related Compounds : Studies on (2Z)-3-methyl-2-(3-methylbutyl)-1-buten-1-ol show promising results in terms of biological activity. These findings may provide insights into the potential applications of 2-Pentamethylicosa.

Data Table: Comparison of Sesterterpenoids

Properties

IUPAC Name |

2,7,11,15,19-pentamethylicosa-2,4,6,8,10,12,14,18-octaenal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O/c1-21(2)12-9-15-23(4)17-11-19-24(5)18-10-16-22(3)13-7-8-14-25(6)20-26/h7-8,10-14,16-20H,9,15H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKROHWZDNWNMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=O)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.